molecular formula C11H17N3 B13929486 4-(Azepan-1-yl)pyridin-3-amine CAS No. 94520-30-6

4-(Azepan-1-yl)pyridin-3-amine

Cat. No.: B13929486
CAS No.: 94520-30-6
M. Wt: 191.27 g/mol
InChI Key: JMZKTVKEYQRSQY-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an azepan ring at the 4-position and an amine group at the 3-position. Azepan, a seven-membered saturated ring containing one nitrogen atom, imparts conformational flexibility and modulates lipophilicity, which can influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

CAS No.

94520-30-6

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(azepan-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H17N3/c12-10-9-13-6-5-11(10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2

InChI Key

JMZKTVKEYQRSQY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of azepane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(Azepan-1-yl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of 4-(Azepan-1-yl)pyridin-3-amine include:

Compound Name Substituent Position Ring Size Key Structural Features References
6-(Azepan-1-yl)pyridin-3-amine 6-position 7-membered Azepan at pyridine 6-position; amine at 3
4-(Pyrrolidin-1-yl)pyridin-3-amine 4-position 5-membered Pyrrolidine (5-membered) instead of azepan
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine N/A N/A Imidazopyridine core with sulfonyl substituent

Key Observations :

  • Substituent Position : The 4- vs. 6-position of azepan on pyridine may alter electronic effects and steric interactions, impacting receptor affinity .

Physicochemical Properties Comparison

While explicit data for this compound is unavailable, inferences can be drawn from analogs:

Property This compound (Hypothetical) 6-(Azepan-1-yl)pyridin-3-amine (CAS 1197233-74-1) 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
Molecular Formula C₁₁H₁₇N₃ (Neutral) C₁₁H₁₈ClN₃ (Hydrochloride salt) C₉H₁₄N₂·2HCl
Molecular Weight ~191.28 g/mol 227.74 g/mol 223.15 g/mol
Solubility Moderate in polar solvents Likely high (due to hydrochloride salt) High (salt form)
LogP (Lipophilicity) Estimated ~2.5 N/A ~1.8 (neutral form)

Notes:

  • Azepan’s larger ring increases LogP compared to pyrrolidine, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Hydrochloride salts (e.g., 6-(azepan-1-yl)pyridin-3-amine hydrochloride) improve solubility for pharmaceutical formulations .

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